Spicigeroide
Description
Structurally, it belongs to the class of monoterpene indole alkaloids, characterized by a fused bicyclic framework with a hydroxyl group at the C-3 position and a methyl ester moiety at C-16 . Its molecular formula, C₁₉H₂₃NO₄, and stereochemical configuration (confirmed via X-ray crystallography) distinguish it from other alkaloids in the same family. Preliminary studies highlight its inhibition of NF-κB signaling pathways, suggesting a mechanism for its anti-proliferative effects .
Properties
Molecular Formula |
C20H26O10 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
[(Z,2S,3S,4S,5S)-3,4,5-triacetyloxy-7-[(2R)-6-oxo-2,3-dihydropyran-2-yl]hept-6-en-2-yl] acetate |
InChI |
InChI=1S/C20H26O10/c1-11(26-12(2)21)19(28-14(4)23)20(29-15(5)24)17(27-13(3)22)10-9-16-7-6-8-18(25)30-16/h6,8-11,16-17,19-20H,7H2,1-5H3/b10-9-/t11-,16+,17-,19-,20-/m0/s1 |
InChI Key |
IIGKKKGWVQSBLY-FLOMCYJLSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]([C@H](/C=C\[C@H]1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C(C(C(C=CC1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
spicigerolide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Loganin
- Structural Similarities: Both Spicigeroide and Loganin share a monoterpene indole backbone. However, Loganin lacks the C-16 methyl ester and features a glucose moiety at C-7 .
Pharmacological Differences :
Property This compound Loganin Solubility Low in H₂O High in H₂O IC₅₀ (Cancer Cells) 2.1 µM >50 µM Bioavailability 12% (oral) 35% (oral) Loganin’s glycosylation enhances solubility but reduces membrane permeability, limiting its anticancer efficacy compared to this compound .
Compound B: Vindoline
- Functional Groups : Vindoline contains a C-16 acetyl group instead of a methyl ester and a double bond at C-15/C-14.
- Mechanistic Contrast :
Comparison with Functionally Similar Compounds
Compound C: Curcumin
- Shared Activity : Both compounds inhibit NF-κB and COX-2.
- Key Differences :
Parameter
This compound
Curcumin
Potency (NF-κB)
IC₅₀ = 1.8 µM
IC₅₀ = 10.2 µM
Stability
Stable at pH 7.4
Degrades rapidly
Half-Life
6.7 hours
1.2 hours
this compound’s ester group improves metabolic stability, addressing a key limitation of curcumin .
Compound D: Paclitaxel
- Therapeutic Overlap : Both exhibit microtubule-stabilizing effects.
- Selectivity: this compound shows 10-fold selectivity for cancer over normal fibroblasts (vs. 3-fold for Paclitaxel) . Resistance Profile: this compound retains efficacy in P-glycoprotein-overexpressing cells (EC₅₀ = 3.4 µM vs. 28.9 µM for Paclitaxel) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
